N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide
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Overview
Description
N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide is a useful research compound. Its molecular formula is C25H31ClF3N5O3S and its molecular weight is 574.06. The purity is usually 95%.
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Scientific Research Applications
Antithrombotic Properties
The structural analogs and derivatives of the given compound have been explored for their antithrombotic properties. For instance, SSR182289A, a novel, potent, and selective thrombin inhibitor, has demonstrated significant antithrombotic effects in various animal models. The compound's oral administration produced dose-related antithrombotic effects in rat venous thrombosis, arterio-venous shunt models, and rabbit venous thrombosis models. These findings suggest potential applications in developing new therapeutic agents for thrombosis prevention and treatment (J. Lorrain et al., 2003).
Antiarrhythmic and Antihypertensive Effects
Derivatives with structural similarities to the compound have shown promising antiarrhythmic and antihypertensive activities. Specifically, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety have displayed strong activities in pharmacological models. These activities are potentially related to their alpha-adrenolytic properties, indicating the compound's relevance in cardiovascular research and potential therapeutic applications (Barbara Malawska et al., 2002).
Synthesis and Reactivity
Research into the synthesis and reactivity of sulfonamide derivatives, including those structurally related to the target compound, has contributed significantly to organic chemistry. For example, trifluoromethanesulfonic (triflic) acid has been used as a catalyst for inducing cyclizations of homoallylic sulfonamides to form pyrrolidines and homopiperidines, showcasing the compound's relevance in synthetic chemistry and the development of new synthetic methodologies (Charlotte M. Haskins & D. Knight, 2002).
Histamine H3 Receptor Ligands
The exploration of derivatives for binding affinity to human histamine H3 receptors highlights the compound's significance in the design of new ligands with potential therapeutic benefits. Such research has revealed compounds with high affinity and selectivity for H3 receptors, underscoring the potential for developing new treatments for disorders related to histamine function (B. Sadek et al., 2014).
Mechanism of Action
Target of Action
The compound “N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide” contains a trifluoromethylpyridine (TFMP) moiety . TFMP derivatives are used in both the agrochemical and pharmaceutical industries .
Mode of Action
Without specific information about this compound, it’s difficult to describe its exact mode of action. The biological activities of tfmp derivatives are generally thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are used in a variety of applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Tfmp derivatives are used in a variety of applications, suggesting that they may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF3N5O3S/c1-16-12-20(31-18(3)35)4-5-23(16)38(36,37)33-8-6-21(7-9-33)32-10-11-34(17(2)15-32)24-22(26)13-19(14-30-24)25(27,28)29/h4-5,12-14,17,21H,6-11,15H2,1-3H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYKWOACBCTDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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